1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea
Description
Key Milestones in Diaryl Urea Drug Development
| Compound Name | Target Kinases | Clinical Application | Approval Year |
|---|---|---|---|
| Sorafenib | VEGFR, PDGFR, RAF | Renal cell carcinoma | 2005 |
| Linifanib | VEGFR, PDGFR | Hepatocellular carcinoma | Phase III |
| Regorafenib | VEGFR, TIE-2, KIT | Colorectal cancer | 2012 |
| Tivozanib | VEGFR-1/2/3 | Renal cell carcinoma | 2017 |
The urea moiety’s versatility is evident in its dual role: it stabilizes protein-ligand interactions through hydrogen bonds and serves as a conformational spacer. For example, in type II kinase inhibitors, the urea group bridges the adenine-binding pocket and the hydrophobic back pocket of kinases, enabling allosteric modulation. Structural studies of 1-(3-bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea suggest similar mechanistic potential, as its bromopyridine and ethoxycarbonyl groups may enhance binding affinity to kinase domains.
Properties
CAS No. |
885267-07-2 |
|---|---|
Molecular Formula |
C15H14BrN3O3 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
ethyl 3-[(3-bromopyridin-2-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C15H14BrN3O3/c1-2-22-14(20)10-5-3-6-11(9-10)18-15(21)19-13-12(16)7-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,21) |
InChI Key |
IZPLFCABAIJPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea typically involves the reaction of 3-bromopyridine-2-amine with 3-ethoxycarbonylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products with different substituents on the pyridine ring.
Hydrolysis: Products such as amines and carboxylic acids.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Materials Science: In the synthesis of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Urea Derivatives
Key Comparisons :
- Bromine Position : The target compound’s bromine on pyridine (vs. bromophenyl in ) introduces a heterocyclic nitrogen, enabling additional dipole interactions or hydrogen bonding.
- Ethoxycarbonyl vs.
- Crystal Packing : Urea derivatives like the adamantane analog form extensive hydrogen-bonded networks, critical for solid-state stability and dissolution rates . The bromopyridine moiety in the target compound may similarly influence crystal packing.
Role of the Ethoxycarbonyl Moiety
The 3-ethoxycarbonylphenyl group is observed in diverse compounds, including boronates (e.g., (R)-(3-Ethoxycarbonylphenyl)-methaneboronate in ) and mercury complexes (e.g., chloro-(3-ethoxycarbonylphenyl)mercury in ). While these compounds differ in core structure, the ethoxycarbonyl group consistently contributes to:
- Electronic Effects : The electron-withdrawing carbonyl may stabilize adjacent aromatic systems.
Comparison with Chalcone Derivatives
Chalcone derivatives (e.g., LC14, LC32 in ) share aromatic substituents (e.g., bromophenyl, methoxyphenyl) with the target compound but feature a 2-propen-1-one backbone instead of urea. Key contrasts include:
- Scaffold Flexibility : Chalcones’ α,β-unsaturated ketone allows conjugation-dependent activity, whereas ureas rely on hydrogen bonding.
- Substituent Effects : Bromine or methoxy groups in chalcones enhance LiARG inhibition (>50% in ), but similar substituents in ureas may target distinct pathways (e.g., kinase or protease inhibition).
Biological Activity
1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a brominated pyridine moiety and an ethoxycarbonylphenyl group, which are essential for its biological interactions.
The biological activity of 1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation, although detailed enzymatic pathways remain to be elucidated.
- Cell Cycle Arrest : Similar compounds have shown the capability to induce cell cycle arrest, particularly in cancerous cells, leading to apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea through various assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Jurkat | 5.0 | Cytotoxicity observed |
| HeLa | 10.0 | Moderate inhibition |
| MCF-7 | 8.5 | Significant growth inhibition |
These results indicate that the compound exhibits notable cytotoxic effects against various cancer cell lines, particularly Jurkat cells, which are sensitive to such treatments.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been investigated for anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting a potential role in managing inflammatory diseases.
Case Studies
- Study on Jurkat Cells : A study conducted on Jurkat cells revealed that treatment with 1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea resulted in a significant decrease in cell viability, with flow cytometry analysis indicating an increase in the sub-G1 phase population, indicative of apoptosis.
- In Vivo Models : In vivo studies using murine models for tumor growth showed that administration of this compound led to reduced tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
